molecular formula C26H34N2O5 B3001188 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921843-29-0

2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No. B3001188
CAS RN: 921843-29-0
M. Wt: 454.567
InChI Key: RBCSGSQTJPPLNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzaldehydes with o-aminothiophenol disulfides under reducing conditions to yield a series of 2-phenylbenzothiazoles, as described in the first paper . Another approach mentioned in the second paper involves the reaction of 3,4-dimethoxybenzoyl chloride with chiral isocyanide synthons in the presence of a superbase to yield optically active oxazoles with high fluorescence quantum yields . These methods suggest that the synthesis of the compound would likely involve multi-step organic reactions, possibly including the formation of amide bonds and the construction of the oxazepin ring system.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the molecular structure of a strongly fluorescent oxazole derivative was determined by X-ray means . This implies that the molecular structure of the compound could also be analyzed using similar techniques to confirm its configuration and to understand the spatial arrangement of its functional groups.

Chemical Reactions Analysis

The chemical reactions involving similar compounds are typically centered around the formation of heterocyclic systems and the introduction of substituents that modulate the biological activity. For example, the antitumor activity of a benzothiazole derivative was found to be highly dependent on the specific structural features, with most variations leading to decreased activity . This suggests that the chemical reactivity of the compound would be influenced by its specific substituents and the overall heterocyclic framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, fluorescence, and biological activity, are determined by their molecular structures. The high fluorescence quantum yields of the oxazole derivatives indicate that the compound may also exhibit fluorescence, which could be useful in biological imaging applications . The anti-inflammatory activity of thiazolidinone derivatives, as evaluated in vitro and in vivo, suggests that the compound may also possess similar properties, which could be assessed through comparable biological assays .

Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad spectrum antitumor activity, showcasing the importance of specific structural modifications for enhancing biological activity. These compounds were found to be more potent compared to the positive control 5-FU in in vitro studies, highlighting the potential for structural analogs to serve as effective antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Anti-inflammatory Applications

Synthesis of new derivatives bearing an aryl sulfonate moiety, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine structures, was conducted to evaluate their antimicrobial and anti-inflammatory activities. These compounds underwent multi-component cyclo-condensation reactions, highlighting the versatility of chemical synthesis in producing compounds with potential therapeutic applications (B. V. Kendre et al., 2015).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-17(2)11-12-28-20-15-19(8-10-21(20)33-16-26(3,4)25(28)30)27-24(29)14-18-7-9-22(31-5)23(13-18)32-6/h7-10,13,15,17H,11-12,14,16H2,1-6H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCSGSQTJPPLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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